A Technical Guide to 5-(4-Methoxyphenyl)-thiadiazol-amine Isomers for Drug Discovery Professionals
A Technical Guide to 5-(4-Methoxyphenyl)-thiadiazol-amine Isomers for Drug Discovery Professionals
Executive Summary: This guide provides a detailed technical overview of 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. While the initial query focused on the 1,2,4-thiadiazole isomer, a comprehensive literature review reveals a scarcity of specific data for that structure. In contrast, the 1,3,4-thiadiazole isomer is well-documented, with established synthesis protocols, characterization data, and a range of reported biological activities. This document focuses on the latter, providing researchers, scientists, and drug development professionals with the foundational knowledge required for its synthesis, characterization, and potential therapeutic applications. We will delve into its physicochemical properties, detail a common synthetic route via thiosemicarbazide cyclization, and explore its documented potential as an antimicrobial and anticancer agent.
Introduction and Isomer Clarification
The 1,2,4- and 1,3,4-thiadiazole scaffolds are five-membered heterocyclic rings that are considered "privileged structures" in medicinal chemistry.[1][2] Their unique chemical properties, including the ability to act as hydrogen bond acceptors and donors, and the lipophilicity imparted by the sulfur atom, make them valuable pharmacophores in drug design.[1] They are often used as bioisosteres for other aromatic rings like pyrimidine or thiazole to modulate the pharmacological and pharmacokinetic properties of a lead compound.[1]
While both isomers are important, literature and chemical database searches for "5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine" yield limited specific experimental data. However, the isomeric compound, 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine , is extensively characterized and synthesized. Given the structural similarity and the wealth of available data, this guide will focus on the technical details of the 1,3,4-thiadiazole isomer to provide a robust and actionable resource for researchers.
Physicochemical and Structural Properties
The fundamental identity of a compound is defined by its formula, weight, and structure. For 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, these properties are well-established.
Molecular Formula: C₉H₉N₃OS[3]
Molecular Weight: 207.25 g/mol [3]
The key structural features are the central 1,3,4-thiadiazole ring, a primary amine group at position 2, and a 4-methoxyphenyl (p-anisyl) group at position 5. This combination of a polar amine and a more lipophilic aromatic ether influences the molecule's solubility, crystal packing, and interactions with biological targets.
Table 1: Core Physicochemical Data for 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
| Property | Value | Source(s) |
| IUPAC Name | 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine | N/A |
| Synonyms | 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole, 2-Amino-5-(p-anisyl)-1,3,4-thiadiazole | [4] |
| CAS Number | 1014-25-1 | [4] |
| Molecular Formula | C₉H₉N₃OS | |
| Molecular Weight | 207.25 | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Melting Point | 190.0 to 194.0 °C | [4] |
Synthesis and Characterization
The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is a classic and reliable transformation in heterocyclic chemistry, typically involving the acid-catalyzed cyclization of an acylthiosemicarbazide precursor.
Synthetic Workflow
The most common route begins with a commercially available substituted benzoic acid (or its ester) and thiosemicarbazide. The process involves two key stages: formation of the intermediate acylthiosemicarbazide, followed by dehydrative cyclization.
Caption: General synthetic workflow for 2-amino-5-aryl-1,3,4-thiadiazoles.
Detailed Experimental Protocol
Causality: This protocol is based on well-established methods for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[5] The use of concentrated sulfuric acid is critical; it acts as both a catalyst and a powerful dehydrating agent, driving the intramolecular cyclization of the thiosemicarbazide intermediate to completion.
-
Preparation of 1-(4-Methoxybenzoyl)thiosemicarbazide (Intermediate 3a-h in cited work):
-
To a solution of 4-methoxybenzoyl chloride (1 equivalent) in a suitable solvent (e.g., acetone or THF), add thiosemicarbazide (1 equivalent).
-
Optionally, a non-nucleophilic base like pyridine or triethylamine can be added to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting precipitate is filtered, washed with cold water, and dried to yield the intermediate. The choice of a polar aprotic solvent facilitates the reaction while allowing for easy precipitation of the product.
-
-
Cyclization to 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine (Compound 4a-h in cited work):
-
Carefully and portion-wise, add the dried 1-(4-methoxybenzoyl)thiosemicarbazide (1 equivalent) to an excess of cold (0-5 °C) concentrated sulfuric acid with constant stirring.[5] The slow addition and low temperature are crucial to control the exothermic reaction.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours or until TLC indicates the consumption of starting material.
-
Pour the reaction mixture slowly onto crushed ice. This simultaneously quenches the reaction and precipitates the product as its sulfate salt.
-
Neutralize the acidic solution with a base (e.g., aqueous ammonia or NaOH) to a pH of 7-8. This deprotonates the amine, yielding the free base as a solid precipitate.
-
Filter the solid, wash thoroughly with water to remove inorganic salts, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/water mixture to obtain the pure compound.
-
Characterization and Validation Workflow
Confirming the structure and purity of the final compound is a non-negotiable step. A multi-technique approach ensures the identity of the synthesized molecule is validated.
Caption: Self-validating workflow for purification and characterization.
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FT-IR Spectroscopy: Expected to show characteristic peaks for N-H stretching of the primary amine (~3100-3400 cm⁻¹), aromatic C-H stretching (~3000 cm⁻¹), C=N stretching of the thiadiazole ring (~1600 cm⁻¹), and C-S stretching.[6]
-
¹H NMR Spectroscopy: The spectrum in a solvent like DMSO-d₆ should reveal distinct signals for the amine protons (a broad singlet), aromatic protons of the methoxyphenyl ring (two doublets in the ~7-8 ppm region), and a singlet for the methoxy (-OCH₃) protons around 3.8 ppm.[7]
-
¹³C NMR Spectroscopy: Will confirm the number of unique carbon environments, including the two distinct carbons of the thiadiazole ring (C2 and C5) and the carbons of the p-anisyl group.[7]
-
Mass Spectrometry: Electrospray ionization (ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z ≈ 208.05, corresponding to the calculated molecular weight.
Biological Activity and Therapeutic Potential
The 1,3,4-thiadiazole nucleus is a component of numerous compounds with a wide spectrum of pharmacological activities.[8] Derivatives are known to possess antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties, among others.[9][10]
-
Anticancer Activity: Several studies have highlighted the potential of 2-amino-5-aryl-1,3,4-thiadiazoles as anticancer agents.[5][11] One study synthesized a series of these compounds and found that some exhibited moderate to good activity against breast cancer cell lines (MCF-7).[5] The proposed mechanisms can be diverse, and in silico studies suggest that this class of compounds may act on multiple targets, including caspases.[11] The 4-methoxyphenyl substituent, in particular, has been noted in derivatives showing high cytotoxic activity.[11]
-
Antimicrobial and Antifungal Activity: The thiadiazole scaffold is a well-known pharmacophore in the design of antimicrobial agents.[12] Studies on 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria, as well as antifungal activity against species like Aspergillus niger and Candida albicans.[5][12] The presence of the =N-C-S= moiety is considered crucial for this biological activity.[13]
Conclusion
While the specific isomer 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine remains poorly characterized in the public domain, its close relative, 5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, stands as a well-documented and synthetically accessible compound. Its robust synthesis, clear characterization profile, and demonstrated biological potential, particularly in oncology and infectious diseases, make it a valuable scaffold for further investigation. This guide provides the core technical data and validated protocols necessary for drug discovery professionals to confidently synthesize, verify, and explore the therapeutic applications of this promising heterocyclic compound.
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